molecular formula C10H12O2 B13058964 (3,4-dihydro-1H-2-benzopyran-5-yl)methanol

(3,4-dihydro-1H-2-benzopyran-5-yl)methanol

Cat. No.: B13058964
M. Wt: 164.20 g/mol
InChI Key: SAYHANNTTAGSPX-UHFFFAOYSA-N
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Description

(3,4-dihydro-1H-2-benzopyran-5-yl)methanol is an organic compound with a molecular structure that includes a benzopyran ring system. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydro-1H-2-benzopyran-5-yl)methanol typically involves the reduction of the corresponding benzopyran derivative. One common method is the reduction of (3,4-dihydro-1H-2-benzopyran-5-yl)methanone using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, and the product is obtained after purification .

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(3,4-dihydro-1H-2-benzopyran-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,4-dihydro-1H-2-benzopyran-5-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (3,4-dihydro-1H-2-benzopyran-5-yl)methanol involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • (3,4-dihydro-1H-2-benzopyran-1-yl)methanol
  • 3,4-dihydro-2H-1-benzopyran-7-ylmethanol
  • 3,4-dihydro-2H-1-benzopyran-5-ylmethanol

Uniqueness

(3,4-dihydro-1H-2-benzopyran-5-yl)methanol is unique due to its specific substitution pattern on the benzopyran ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

3,4-dihydro-1H-isochromen-5-ylmethanol

InChI

InChI=1S/C10H12O2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-3,11H,4-7H2

InChI Key

SAYHANNTTAGSPX-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C(=CC=C2)CO

Origin of Product

United States

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